Ethyl 5-(4-chlorophenyl)-3-oxopentanoate
Description
Ethyl 5-(4-chlorophenyl)-3-oxopentanoate is a β-keto ester derivative characterized by a 4-chlorophenyl substituent and an ethyl ester group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. Its structural features, including the electron-withdrawing chlorine atom and the keto-ester moiety, influence its reactivity and interactions in chemical or biological systems.
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-3-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-2-17-13(16)9-12(15)8-5-10-3-6-11(14)7-4-10/h3-4,6-7H,2,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCPRMFNASOKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-chlorophenyl)-3-oxopentanoate typically involves the esterification of 5-(4-chlorophenyl)-3-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(4-chlorophenyl)-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: 5-(4-chlorophenyl)-3-oxopentanoic acid.
Reduction: Ethyl 5-(4-chlorophenyl)-3-hydroxypentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(4-chlorophenyl)-3-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-chlorophenyl)-3-oxopentanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its reactive functional groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate (CAS 57992-89-9)
- Structural Difference : The phenyl ring has a 3-chloro and 4-methyl substitution instead of a single 4-chloro group.
- However, the combined chloro-methyl substitution may enhance lipophilicity, improving membrane permeability in biological systems .
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate (CAS 7702c)
- Structural Difference : Contains both 2-chloro and 4-fluoro substituents.
- This could enhance metabolic stability compared to the 4-chloro analog, making it more suitable for drug development .
Functional Group Modifications
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate
- Structural Difference : Incorporates an imidazole ring fused to the chlorophenyl group.
- Impact: The imidazole moiety enables metal coordination (e.g., with zinc in sirtuin enzymes), leading to potent inhibitory activity in non-small cell lung cancer (NSCLC) cell lines. This contrasts with Ethyl 5-(4-chlorophenyl)-3-oxopentanoate, which lacks such direct enzyme interaction capabilities .
Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate
- Structural Difference: Replaces the 4-chlorophenyl group with a tert-butoxy carbonyl-protected amino group.
- Impact : The bulky tert-butyl group reduces solubility in polar solvents but enhances stability during synthetic steps like hydrolysis. This makes it more suitable as a protected intermediate in peptide synthesis compared to the less sterically hindered 4-chlorophenyl analog .
Core Skeleton Variations
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone
- Structural Difference: Features a cyclopentanone core instead of a linear keto-ester chain.
- Impact: The cyclic structure increases rigidity, favoring its role as a precursor for metconazole (a fungicide). The linear keto-ester chain of this compound offers greater flexibility for further functionalization in drug synthesis .
Ethyl 4-methyl-3-oxopentanoate
- Structural Difference : Lacks the 4-chlorophenyl group entirely.
- However, its simpler structure may improve synthetic accessibility .
Key Data Table: Structural and Functional Comparisons
| Compound Name | Key Structural Features | Biological/Chemical Impact | Applications |
|---|---|---|---|
| This compound | 4-Chlorophenyl, linear keto-ester | Moderate lipophilicity, versatile reactivity | Pharmaceutical intermediates |
| Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate | 3-Chloro-4-methylphenyl | Enhanced steric hindrance | Agrochemical precursors |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate | Imidazole ring, chlorophenyl | Sirtuin inhibition (NSCLC) | Anticancer drug candidates |
| Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate | tert-Butoxy carbonyl, amino group | Improved stability, reduced solubility | Peptide synthesis intermediates |
| 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone | Cyclopentanone core | Rigid structure | Metconazole production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
